2-Mercaptopyridine-4-carboxylic acid

Description

Structure

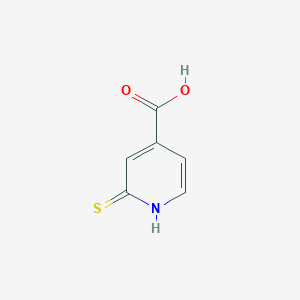

2D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-5(10)3-4/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNJIHLSVXRMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356079 | |

| Record name | 2-sulfanylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18616-05-2 | |

| Record name | 2-sulfanylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine Carboxylic Acids

A primary route involves nucleophilic displacement of a halogen atom in 4-chloropyridine-2-carboxylic acid using sulfur nucleophiles. This method mirrors the industrial synthesis of 2-mercaptopyridine , where anhydrous sodium hydrosulfide (NaSH) reacts with 2-chloropyridine in glycol solvents at 120–160°C . Adapting this approach:

Reaction Protocol:

-

Substrate Preparation : 4-Chloropyridine-2-carboxylic acid is synthesized via carboxylation of 4-chloropyridine using Kolbe–Schmitt conditions (CO₂, 150°C, 10 atm) .

-

Thiolation : The chlorinated substrate reacts with NaSH in ethylene glycol at 140°C for 12–18 hours . The carboxylic acid group may require protection (e.g., methyl ester) to prevent decarboxylation.

-

Deprotection : If protected, the ester is hydrolyzed using aqueous NaOH (2 M, reflux, 4 h).

Challenges :

-

Competitive side reactions at the carboxylic acid group, necessitating protection/deprotection steps.

-

Solvent selection critical to avoid carboxylate salt precipitation; glycols (ethylene glycol, propylene glycol) are optimal .

Performance Data :

| Parameter | Value | Source Adaptation |

|---|---|---|

| Yield (thiolation step) | 72–85% (theoretical) | |

| Reaction Temperature | 140–160°C | |

| Solvent | Ethylene glycol |

Oxidation of 2-Mercaptopyridine-4-methyl Derivatives

Introducing the carboxylic acid group via oxidation of a methyl substituent offers an alternative pathway:

Synthetic Sequence:

-

Methyl Group Introduction : Friedel–Crafts alkylation of 2-mercaptopyridine with methyl chloride (AlCl₃ catalyst, 80°C) .

-

Oxidation : The 4-methyl group is oxidized to carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 90°C, 6 h) .

Advantages :

-

Avoids handling reactive chlorinated carboxylic acids.

-

Permits modular synthesis if methyl intermediates are commercially available.

Limitations :

-

Low regioselectivity in Friedel–Crafts reactions may yield mixed isomers.

-

Over-oxidation risks (e.g., sulfoxide formation) require careful stoichiometric control .

Multi-Step Synthesis via Diazotization and Coupling

For higher regiocontrol, diazonium salt intermediates can direct functional group placement:

Procedure :

-

Nitration : 4-Aminopyridine-2-carboxylic acid is nitrated (HNO₃/H₂SO₄, 0°C) to introduce a nitro group at the 3-position .

-

Diazotization : The amine is converted to a diazonium salt (NaNO₂, HCl, 0–5°C).

-

Thiol Introduction : The diazonium group is displaced with SH⁻ (Cu₂S catalyst, 50°C) .

-

Nitro Reduction : The nitro group is reduced to amine (H₂/Pd-C), then oxidized to carboxylic acid (KMnO₄).

Key Considerations :

-

Diazonium intermediates are thermally unstable; low temperatures (<10°C) are critical .

-

Multi-step sequence reduces overall yield (estimated 40–50%).

Microwave-Assisted One-Pot Synthesis

Emerging techniques leverage microwave irradiation to accelerate reactions:

Method :

-

A mixture of 4-cyanopyridine, thiourea, and CO₂ is irradiated (150°C, 300 W, 30 min) . The nitrile group hydrolyzes to carboxylic acid while thiourea provides the sulfur nucleophile.

Benefits :

-

Rapid reaction times (30 min vs. 12–18 h conventional).

-

Avoids halogenated precursors.

Drawbacks :

-

Limited scalability due to specialized equipment requirements.

-

Yield data pending further validation in peer-reviewed studies.

Biocatalytic Approaches

Enzymatic methods offer eco-friendly alternatives:

Example :

-

Sulfhydrylase Enzymes : Recombinant E. coli expressing cysteine desulfurase catalyzes the transfer of sulfur from cysteine to 4-hydroxypyridine-2-carboxylic acid . The hydroxyl group is subsequently oxidized to carboxylic acid.

Conditions :

Chemical Reactions Analysis

Types of Reactions

2-Mercaptopyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized to form 2,2’-dipyridyl disulfide.

Reduction: Hydride reduction of 2,2’-dipyridyl disulfide can regenerate 2-mercaptopyridine.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Major Products

The major products formed from these reactions include 2,2’-dipyridyl disulfide and various substituted derivatives of this compound.

Scientific Research Applications

2-Mercaptopyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercaptopyridine-4-carboxylic acid involves its ability to form strong bonds with metal ions, making it an effective chelating agent. This property allows it to interact with various molecular targets and pathways, including enzymes and proteins involved in biological processes .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Melting Point : 305°C

- Density : 1.49 g/cm³ (predicted)

- Storage : Requires storage at 2–8°C to maintain stability .

Applications :

Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its dual functional groups (-SH and -COOH) enable participation in metal coordination, salt formation, and nucleophilic reactions .

Comparison with Structurally Similar Compounds

2-Mercaptopyridine (CAS 2637-34-5)

- Molecular Formula : C₅H₅NS

- Molecular Weight : 111.16 g/mol

- Applications : Ligand in metal coordination chemistry, precursor for heterocyclic synthesis .

- Key Differences :

- Lacks the carboxylic acid group, reducing solubility in polar solvents.

- Lower molecular weight and simpler structure limit its utility in salt formation compared to 2-mercaptopyridine-4-carboxylic acid.

2-Mercaptopyrimidine (CAS 1450-85-7)

- Molecular Formula : C₄H₄N₂S

- Molecular Weight : 112.15 g/mol

- Structure : Pyrimidine ring with -SH at position 2.

- Applications : Intermediate in nucleic acid analog synthesis .

- Key Differences :

- Pyrimidine ring (6-membered, two nitrogen atoms) vs. pyridine (one nitrogen).

- Lower melting point (230°C, decomposes) due to reduced hydrogen bonding capability compared to this compound.

| Property | This compound | 2-Mercaptopyrimidine |

|---|---|---|

| Ring System | Pyridine | Pyrimidine |

| Melting Point | 305°C | 230°C (decomposes) |

| Solubility | Moderate in polar solvents | Lower due to lack of -COOH |

| Reference |

Pyrimidine-4-carboxylic Acid (CAS 31462-59-6)

- Molecular Formula : C₅H₄N₂O₂

- Molecular Weight : 140.10 g/mol

- Applications : Used in manufacturing bioactive molecules .

- Key Differences :

- Absence of -SH group limits thiol-based reactivity (e.g., disulfide bond formation).

- Lower molecular weight and different electronic properties due to pyrimidine ring.

| Property | This compound | Pyrimidine-4-carboxylic Acid |

|---|---|---|

| Functional Groups | -SH, -COOH | -COOH |

| Reactivity | Thiol-mediated reactions | Carboxylic acid-mediated |

| Reference |

4-Amino-2-Mercaptopyrimidine-5-carboxylic Acid (CAS 875-60-5)

- Molecular Formula : C₅H₅N₃O₂S

- Molecular Weight : 171.18 g/mol

- Structure : Pyrimidine ring with -SH at position 2, -COOH at position 5, and -NH₂ at position 4.

- Applications : Precursor for antitumor and antiviral agents .

- Key Differences :

- Additional -NH₂ group enhances solubility and biological activity.

- Pyrimidine ring and substituent positions alter electronic properties compared to pyridine-based analogs.

| Property | This compound | 4-Amino-2-Mercaptopyrimidine-5-carboxylic Acid |

|---|---|---|

| Ring System | Pyridine | Pyrimidine |

| Substituents | -SH (C2), -COOH (C4) | -SH (C2), -COOH (C5), -NH₂ (C4) |

| Molecular Weight | 155.17 g/mol | 171.18 g/mol |

| Reference |

Biological Activity

2-Mercaptopyridine-4-carboxylic acid (also known as 2-mercaptonicotinic acid) is an organosulfur compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyridine ring with a carboxylic acid group and a thiol group, which contribute to its reactivity and biological activity. The compound exhibits a melting point of approximately and is soluble in polar solvents due to its functional groups .

Synthesis

This compound can be synthesized through various methods:

- Reaction of 2-chloropyridine with thiourea in the presence of ethanol and aqueous ammonia.

- Condensation reactions involving α,β-unsaturated ketones and thiols under microwave irradiation .

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, a study reported an IC50 value of for one of the derivatives in scavenging DPPH radicals, indicating strong antioxidant potential compared to standard ascorbic acid (IC50 ) .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

- Tyrosinase Inhibition : A derivative showed promising inhibitory activity against tyrosinase, an enzyme involved in melanin production. The structural modifications led to varying degrees of inhibition, with some compounds exhibiting IC50 values around .

- Leukotriene A4 Hydrolase Inhibition : N-mercaptoacyl derivatives of this compound were synthesized and evaluated for their ability to inhibit leukotriene A4 hydrolase, showing IC50 values as low as , significantly more potent than traditional inhibitors like captopril (IC50 ) .

The biological activity of this compound is attributed to its capability to:

- Chelate metal ions , which can stabilize reactive intermediates or inhibit metal-dependent enzymes.

- Act as a reducing agent , facilitating redox reactions that may protect cells from oxidative stress .

Case Studies

- Antioxidant Evaluation : In a study assessing the antioxidant capabilities of various thiazolidine derivatives including those derived from this compound, several compounds were found to significantly reduce DPPH free radicals. The structure-activity relationship indicated that hydroxyl substitutions enhanced antioxidant activity .

- Synthesis and Evaluation of Enzyme Inhibitors : A series of N-mercaptoacyl derivatives were synthesized based on the core structure of this compound. These compounds underwent biological evaluation revealing potent inhibition against leukotriene A4 hydrolase, suggesting their potential as anti-inflammatory agents .

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | |

| Melting Point | |

| Antioxidant Activity (IC50) | |

| Tyrosinase Inhibition (IC50) | |

| Leukotriene A4 Hydrolase Inhibition (IC50) |

Q & A

Q. What are the standard synthetic routes for preparing 2-mercaptopyridine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization or carboxylation reactions. For example, carboxylation of 2-mercaptopyridine derivatives under acidic conditions (e.g., using H₂SO₄) can yield the target compound. Optimization involves adjusting pH, temperature (e.g., maintaining 80–100°C), and stoichiometry of reagents like thiourea or mercaptoacetic acid . Characterization via HPLC or TLC is critical to monitor reaction progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows pyridine protons at δ 7.5–8.5 ppm and carboxylic proton at δ 12–13 ppm .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) for purity analysis .

Q. What comparative studies exist between this compound and its structural analogs (e.g., 6-mercaptopyridine-3-carboxylic acid)?

- Methodological Answer :

- SAR Analysis : Compare electronic effects (Hammett σ values) and steric hindrance using XRD structures .

- Biological Activity : Test analogs in parallel assays to correlate substituent position with efficacy .

Guidance for Data Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.